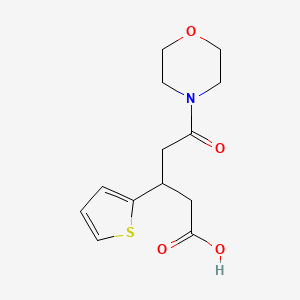
5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid (MTPA) is a synthetic organic compound that was first synthesized in the 1970s. MTPA is a versatile compound with potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. MTPA is a five-carbon molecule with a morpholine ring, a thiophene ring, and an oxo group.
Mécanisme D'action
The mechanism of action of 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid is not fully understood. However, it is believed to interact with proteins and enzymes in the cell by forming hydrogen bonds and van der Waals interactions. This interaction allows 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid to act as a substrate for enzymes, and it can also bind to proteins and other molecules in the cell, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid are not fully understood. However, it has been shown to interact with proteins and enzymes in the cell, which can lead to changes in the structure and function of these molecules. It is also believed that 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid can affect the cell's metabolism and energy production, as well as its response to hormones and other signals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid in lab experiments include its low cost and availability, its stability in a variety of solvents, and its ability to interact with proteins and enzymes in the cell. The main limitation of using 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid in lab experiments is that its mechanism of action is not fully understood, so it is difficult to predict the effects it may have on the cell.
Orientations Futures
There are a number of potential future directions for research on 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid. These include further studies into its biochemical and physiological effects, its mechanism of action, and its potential applications in medicinal chemistry and organic synthesis. Additionally, research into its use as a substrate for enzymes and its ability to interact with proteins and other molecules in the cell could lead to new insights into the structure and function of these molecules. Finally, research into its potential applications in biochemistry, such as its ability to affect the cell's metabolism and energy production, could lead to new treatments for diseases and conditions.
Méthodes De Synthèse
5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid can be synthesized using two different methods. The first method involves the reaction of morpholine with 2-thiophenylacetic acid in the presence of a base such as potassium carbonate. This reaction yields 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid in a yield of approximately 70%. The second method involves the reaction of morpholine with thiophene-2-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction yields 5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid in a yield of approximately 80%.
Applications De Recherche Scientifique
5-(morpholin-4-yl)-5-oxo-3-(thiophen-2-yl)pentanoic acid has been used in a number of scientific research applications. For example, it has been used as a substrate in enzyme-catalyzed reactions, as a building block in the synthesis of more complex molecules, and as a reagent in the synthesis of peptides. It has also been used to study the structure and function of proteins and enzymes, and to study the biochemistry of the cell.
Propriétés
IUPAC Name |
5-morpholin-4-yl-5-oxo-3-thiophen-2-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-12(14-3-5-18-6-4-14)8-10(9-13(16)17)11-2-1-7-19-11/h1-2,7,10H,3-6,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMNWKGNDKSDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(CC(=O)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholino-5-oxo-3-(thiophen-2-yl)pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(thiophen-2-yl)urea](/img/structure/B6505585.png)
![1-(2-methylphenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea](/img/structure/B6505593.png)
![3-cyclopentyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide](/img/structure/B6505619.png)
![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505628.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B6505643.png)
![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6505653.png)
![1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]urea](/img/structure/B6505663.png)
![4-{[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid](/img/structure/B6505669.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B6505671.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6505674.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6505679.png)
![N'-(2,4-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B6505685.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6505688.png)
![N-[2-(furan-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6505692.png)